6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a unique structure that includes an iodine atom and a carboxylic acid functional group, making it of interest in various scientific fields. The compound's classification falls under heterocyclic compounds, specifically those containing nitrogen in their ring structure, which are often studied for their biological activities and potential therapeutic applications.
The compound is synthesized through various methods that involve the modification of imidazo[1,2-a]pyridine derivatives. Its classification is based on its chemical structure and properties, which align with the guidelines set forth in regulatory frameworks such as the European Union's Classification, Labelling and Packaging Regulation (CLP) . The compound has been identified as having potential endocrine-disrupting properties, as indicated by its classification in safety data sheets .
The synthesis of 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvent) and yields are often documented in synthetic studies .
The molecular formula for 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is , with a molecular weight of approximately 330.12 g/mol .
The structural characteristics include:
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and heterocycles:
Technical details regarding these reactions can vary based on reagents and conditions used .
The mechanism of action for compounds like 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid often involves interactions with specific biological targets such as enzymes or receptors. For instance, research indicates that modifications at the C6 position of imidazo[1,2-a]pyridine can significantly influence activity against certain targets like Rab geranylgeranyl transferase .
The process typically involves:
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid exhibits several notable physical properties:
Chemical properties include:
Relevant data about these properties can be found in safety data sheets and chemical databases .
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific applications:
While classical photochemical routes for 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid are limited in the literature, palladium-catalyzed carbonylation of pre-halogenated intermediates provides a viable alternative. As illustrated in Tetrahedron (2025), 2-iodoimidazo[1,2-a]pyridines serve as pivotal precursors for carboxylation reactions under carbon monoxide atmosphere [3]. The C2-iodo substituent undergoes efficient aminocarbonylation, aryloxycarbonylation, or alkoxycarbonylation when treated with Pd(OAc)₂/Xantphos catalytic systems at 60-100°C. This method enables direct access to ester derivatives like ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 952183-17-4), which can be hydrolyzed to the target carboxylic acid [4] [10]. Key advantages include:
Table 1: Key Intermediate Compounds for Photochemical/Catalytic Carboxylation
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Application | |
---|---|---|---|---|---|
6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid | 478040-59-4 | C₈H₅IN₂O₂ | 288.044 | Palladium-catalyzed carbonylation precursor | |
Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | 952183-17-4 | C₁₁H₁₁IN₂O₂ | 330.125 | Hydrolyzable ester intermediate | |
8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester | Not specified | C₁₁H₁₁IN₂O₂ | 330.125 | Direct carbonylation product | [4] [10] |
Earth-abundant metal catalysis and organocatalytic methods have emerged as sustainable pathways for constructing the imidazo[1,2-a]pyridine core. A cobalt/iodine co-catalytic system (CoBr₂/I₂, 20 mol% each) enables the Ortoleva-King type condensation of 2-amino-4-methylpyridine with aryl ketones in chlorobenzene at 110°C (Tetrahedron Letters, 2024). This approach circumvents traditional α-haloketone precursors, leveraging in situ halogenation for cyclization [2]. Critical optimization revealed:
Complementarily, ultrasound-assisted condensation techniques (Frontiers in Chemistry, 2021) utilize mechanical energy inputs to accelerate heterocycle formation. At 40 kHz/50W, cavitation effects enhance mass transfer and reduce reaction times from hours to minutes while maintaining yields >90% for electron-deficient substrates [7].
Table 2: Cobalt-Catalyzed Synthesis Optimization Parameters
Variable | Optimal Condition | Suboptimal Alternatives | Yield Impact | |
---|---|---|---|---|
Catalyst | CoBr₂ (20 mol%) | CoCl₂·6H₂O, Co(OAc)₂·4H₂O | Δ = -15 to -40% | |
Iodine Source | I₂ (20 mol%) | NIS, KI, TBAI | Δ = -33 to -79% | |
Solvent | Chlorobenzene | DMF, Toluene, Water | Δ = -52 to -58% | |
Temperature | 110°C | 80°C or 130°C | Δ = -20 to -30% | |
Atmosphere | Air | N₂ or O₂ | Δ = -48 to -17% | [2] |
One-pot multicomponent strategies efficiently introduce complexity at the C6 position. A validated route employs Knoevenagel condensation between 5-substituted-2-aminopyridines and bromomalonoaldehyde under microwave irradiation (110°C, 10 min), followed by phosphonocarboxylate coupling (Frontiers in Chemistry, 2021) [7]. This sequence delivers 6-substituted imidazo[1,2-a]pyridine-2-carboxylic acid derivatives in 54-80% yield. Noteworthy features:
Post-condensation modifications include sodium borohydride reduction (NaBH₄/NiCl₂·6H₂O, -40°C) of exocyclic double bonds and NFSI-mediated fluorination (NaH, THF, -70°C to rt) to install metabolically stable Cα-fluoro substituents. These transformations enable access to 6-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1440526-41-9) from 5-iodo-2-aminopyridine precursors in 3 linear steps [6] [7].
Table 3: Substituent Effects in Multicomponent Imidazopyridine Synthesis
C6 Substituent | Reaction Sequence | Overall Yield | Key Application | |
---|---|---|---|---|
Iodine | Bromomalonoaldehyde MW → Knoevenagel → Hydrolysis | 48-68% | Halogenated core for cross-coupling | |
Nitrile | Bromomalonoaldehyde MW → Knoevenagel → H₂O₂ hydrolysis | 66% | Amide prodrug precursor | |
Methyl | Bromomalonoaldehyde MW → NaBH₄ reduction | 74-87% | Lipophilic analog synthesis | |
Trifluoromethyl | Bromomalonoaldehyde MW → Fluorination | 44-90% | PET radiotracer development | [7] |
Regioselective C6 iodination of pre-assembled imidazo[1,2-a]pyridine cores addresses the limitations of directing-group-dependent approaches. An ultrasound-assisted protocol (ACS Omega, 2021) employs molecular iodine (0.6 equiv) and TBHP (2 equiv) in ethanol under 40-50W irradiation [5]. This transition-metal-free system achieves C6-selective iodination of 7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid derivatives within 30 minutes (90% yield), leveraging:
Comparative studies demonstrate significant rate enhancement versus thermal methods: Ultrasound achieves 90% yield in 0.5h, while conventional heating at 80°C requires 8h for 68% yield. The methodology tolerates electron-withdrawing groups (cyano, trifluoromethyl) and halogens (F, Cl, Br) at C7/C8 positions without compromising regioselectivity [5]. Alternative electrophilic iodination systems using N-iodosuccinimide in DMF (25-60°C) provide complementary selectivity for C3-functionalization when C6 is blocked, though with lower yields (50-75%) [8] [10].
Table 4: Ultrasound-Assisted Iodination Scope for Imidazo[1,2-a]pyridines
Substrate C7 Substituent | C6 Position | Product Yield (%) | Electronic Effect | |
---|---|---|---|---|
Methyl | Unsubstituted | 91 | Mild activation | |
Trifluoromethyl | Unsubstituted | 85 | Deactivation | |
Methoxy | Bromine | 78 | Ortho/para-directing | |
Chlorine | Methyl | 88 | Ortho/para-directing | |
Hydrogen | Cyano | 65 | Strong deactivation | [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: